4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide
Description
4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide is a synthetic compound with potential applications in various scientific fields. This compound features a piperazine ring, a triazole moiety, and a difluoroethyl group, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N6O2/c15-11(16)9-21-3-5-22(6-4-21)14(23)17-8-12-18-13(20-19-12)10-2-1-7-24-10/h10-11H,1-9H2,(H,17,23)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDICKDDSHJVIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NNC(=N2)CNC(=O)N3CCN(CC3)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide involves multiple steps, including the formation of the piperazine ring, the introduction of the triazole moiety, and the attachment of the difluoroethyl group. One common synthetic route involves the reaction of piperazine with a suitable triazole precursor, followed by the introduction of the difluoroethyl group under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool compound in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide involves its interaction with molecular targets and pathways within cells. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide can be compared with other similar compounds, such as:
2-(2,2,2-trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated ethyl groups and have been studied for their fungicidal activities.
(2,2-dimethyl-1,3-dioxolan-4-yl)methanol: This compound features a dioxolane ring and has applications in the chemical industry.
The uniqueness of 4-(2,2-difluoroethyl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
